molecular formula C13H14O4S B1682333 Tibenelast CAS No. 97852-72-7

Tibenelast

Cat. No.: B1682333
CAS No.: 97852-72-7
M. Wt: 266.31 g/mol
InChI Key: PDUXMHXBBXXJFQ-UHFFFAOYSA-N
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Description

Tibenelast is an orally active phosphodiesterase inhibitor that has been studied for its potential use as a bronchodilator. It is known for its ability to inhibit specific enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes .

Preparation Methods

The synthesis of Tibenelast involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including esterification and cyclization. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Tibenelast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Tibenelast exerts its effects by inhibiting phosphodiesterase enzymes, specifically targeting the breakdown of cAMP. By preventing the degradation of cAMP, this compound enhances the signaling pathways that rely on this molecule. This leads to various physiological effects, including bronchodilation and modulation of inflammatory responses. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway .

Comparison with Similar Compounds

Tibenelast is unique among phosphodiesterase inhibitors due to its specific activity profile and potency. Similar compounds include:

    Theophylline: Another phosphodiesterase inhibitor used as a bronchodilator.

    Aminophylline: A derivative of theophylline with similar bronchodilator effects.

    Rolipram: A selective phosphodiesterase-4 inhibitor with anti-inflammatory properties.

Compared to these compounds, this compound has shown higher potency and selectivity in certain preclinical studies, making it a promising candidate for further research and development .

Properties

CAS No.

97852-72-7

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

5,6-diethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

PDUXMHXBBXXJFQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

Appearance

Solid powder

97852-72-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,6-diethoxybenzo(b)thiophene-2-carboxylic acid
LY 186655
LY-186655
tibenclast
tibenelast
tibenelast sodium

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two grams of β-(3,4-diethoxyphenyl)-α-mercaptoacrylic acid were dissolved in 68.5 ml. of dioxane. To the solution were added 2.74 g. of iodine. The solution was heated at 60°-70° C. for 22 hours. The reaction was then poured into 550 ml. of water, decolorized with 11.0 g. of sodium bisulfite, and stirred vigorously for several minutes. The crude product was collected by filtration and dissolved in approximately 15 ml. of a warm 10% sodium hydroxide solution. The alkaline solution was treated with decolorizing carbon and filtered. The solution was allowed to stand at refrigerator temperature overnight. The resulting pink crystals were collected and dissolved in water. Dilute hydrochloric acid was added and the resulting precipitate was collected to give 0.59 g. of the desired title product. Two recrystallizations from 95% ethanol gave white needles, m.p. 243°-245° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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